N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide is a heterocyclic compound that features both pyridine and pyrimidine rings. These structures are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide typically involves the formation of the pyridine and pyrimidine rings followed by their functionalization. One common method includes the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions using I2 and TBHP in toluene . Another approach involves the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic applications in treating fibrosis and other diseases involving excessive collagen deposition.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases. By inhibiting these enzymes, the compound can reduce the synthesis of collagen, thereby exerting its anti-fibrotic effects . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and have similar pharmacological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are synthesized from similar starting materials.
Uniqueness
N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide is unique due to its combination of pyridine and pyrimidine rings, which allows for a broader range of biological activities. Its specific structure enables it to interact with different molecular targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[(2-pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-12(18)16-9-10-6-8-15-13(17-10)11-5-3-4-7-14-11/h2-8H,1,9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCSEQHZKQAQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=NC=C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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